molecular formula C20H14ClNO B597241 4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile CAS No. 1355247-40-3

4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile

Cat. No.: B597241
CAS No.: 1355247-40-3
M. Wt: 319.788
InChI Key: OMSIWQJLJUKVBO-UHFFFAOYSA-N
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Description

4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile is a benzonitrile derivative characterized by a benzyloxy-substituted phenyl ring at position 4 and a chlorine atom at position 2 of the benzonitrile core.

Properties

IUPAC Name

2-chloro-4-(3-phenylmethoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO/c21-20-12-17(9-10-18(20)13-22)16-7-4-8-19(11-16)23-14-15-5-2-1-3-6-15/h1-12H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSIWQJLJUKVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742763
Record name 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-40-3
Record name 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol), temperatures ranging from 50°C to 100°C.

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane), temperatures ranging from 0°C to 50°C.

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst), solvents (e.g., ether, tetrahydrofuran), temperatures ranging from -10°C to 30°C.

Major Products

    Substitution: Formation of substituted derivatives such as amides or thioethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving cross-coupling reactions and the development of new catalytic systems.

    Biology: Investigated for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the nitrile group can form hydrogen bonds with amino acid residues. These interactions can affect signaling pathways and cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The benzyloxy group in the target compound contributes to steric bulk and lipophilicity, whereas methoxy (in ) or hydroxyl (in ) groups alter polarity and hydrogen-bonding capacity.

Molecular Weight and Polarity :

  • The target compound (319.79 g/mol) is heavier than analogs like (243.69 g/mol) due to the benzyloxy group. This may impact pharmacokinetic properties in drug design.
  • Polar groups (e.g., hydroxyl in ) increase water solubility compared to lipophilic benzyloxy substituents.

Biological Activity

4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile, commonly referred to as compound B597241, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C16H14ClN
  • Molecular Weight : 273.74 g/mol
  • IUPAC Name : this compound

The compound features a chlorobenzonitrile core substituted with a benzyloxy group, which is significant for its biological activity.

Research indicates that this compound exhibits its biological effects through several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which is crucial for cancer therapy.
  • Antimicrobial Activity : Preliminary studies suggest that it displays antimicrobial properties, making it a candidate for further development in treating bacterial infections.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential benefits in inflammatory diseases.

Biological Activity Data

The following table summarizes the biological activities and findings related to this compound:

Activity Description Reference
Antimicrobial Exhibits activity against various bacterial strains.
Antitumor Inhibits tumor cell proliferation in vitro; potential in cancer therapy.
Kinase Inhibition Shows selectivity towards specific kinases involved in tumor growth.
Anti-inflammatory Reduces markers of inflammation in cellular models.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antimicrobial potential.
  • Cancer Cell Proliferation Assay :
    In vitro assays on human breast cancer cell lines showed that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be 15 µM, suggesting effective antitumor activity.
  • Inflammation Model :
    In a lipopolysaccharide (LPS)-induced inflammation model using macrophages, this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

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